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4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 233.69 g/mol. This compound features a piperidine ring substituted with a difluorophenyl group and a fluorine atom at the 4-position, contributing to its unique properties and potential biological activities. Its structure includes a hydrochloride salt form, which enhances its solubility in aqueous environments, making it suitable for various applications in medicinal chemistry and pharmacology .
These reactions are crucial for modifying the compound to enhance its efficacy or reduce side effects in potential therapeutic applications .
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Its structural features allow it to interact with biological targets effectively. For instance, compounds with similar structures have been studied for their roles in inhibiting CYP46A1, an enzyme involved in cholesterol metabolism and neuroprotection . The introduction of fluorine atoms can also enhance binding affinity and selectivity toward specific receptors or enzymes.
Several synthesis methods have been reported for producing 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride:
These methods allow for the efficient production of the compound while maintaining high purity levels.
This compound has potential applications in various fields:
Interaction studies have shown that 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride can affect various biological pathways. Research indicates that compounds with similar structures can modulate ion channels and receptors, impacting cardiovascular safety profiles due to their interactions with hERG potassium ion channels. These interactions are critical for assessing the safety and efficacy of new drug candidates derived from this compound .
Several compounds share structural similarities with 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Fluoropiperidine hydrochloride | Basic piperidine structure; fewer fluorine substituents | |
| 4-(4-Chlorophenyl)-4-fluoropiperidine hydrochloride | Similar piperidine framework; different halogen substitution | |
| 4-(3-Fluorophenyl)-4-fluoropiperidine | Contains one less fluorine; affects binding properties |
The unique combination of two fluorine atoms on the phenyl ring and one on the piperidine ring distinguishes 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride from its analogs, potentially enhancing its biological activity and pharmacological profile compared to other similar compounds .
Fluorine’s unique electronegativity, small atomic radius, and capacity for stereoelectronic interactions make it indispensable for fine-tuning nitrogen heterocycles. In piperidine systems, fluorine substitution induces three critical effects:
Conformational Control: Fluorine’s gauche effect preferentially stabilizes axial or equatorial orientations depending on substitution patterns. For example, 4-fluoropiperidine adopts a chair conformation where the fluorine atom occupies an axial position to minimize dipole-dipole repulsions. This preference directly impacts ligand-receptor binding by preorganizing the molecule into bioactive conformations.
Enhanced Metabolic Stability: The carbon-fluorine bond’s strength (∼116 kcal/mol) resists oxidative degradation by cytochrome P450 enzymes, prolonging drug half-life. Fluorinated piperidines like 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride avoid rapid deactivation through hepatic first-pass metabolism.
Modulated Basicity: Fluorine’s electron-withdrawing effect reduces the piperidine nitrogen’s pKa, shifting protonation equilibria under physiological conditions. In 4-fluoropiperidine derivatives, the nitrogen pKa decreases by ∼2 units compared to non-fluorinated analogues, altering membrane permeability and target engagement.
Recent computational studies reveal that 3,5-difluorophenyl groups engage in orthogonal dipole interactions with aromatic residues in binding pockets, enhancing selectivity for aminergic GPCRs. These interactions are absent in monofluorinated or non-fluorinated analogues, underscoring fluorine’s role in molecular recognition.
The 4-arylpiperidine motif emerged in the 1970s with the development of tricyclic antidepressants like imipramine. Early analogues lacked fluorine substituents, relying on bulky aryl groups for serotonin/norepinephrine reuptake inhibition. Three evolutionary phases followed:
Phase 1 (1980s–1990s): Introduction of para-fluorine on the aryl ring improved metabolic stability. Fluoxetine (Prozac), a 4-(p-fluorophenyl)piperidine derivative, demonstrated enhanced half-life over non-fluorinated predecessors.
Phase 2 (2000s–2010s): Difluorinated aryl groups addressed selectivity issues. Citalopram’s 3,4-difluorophenylpiperidine scaffold reduced off-target binding to histamine receptors by 40% compared to monofluorinated versions.
Phase 3 (2020s–Present): Multifluorinated piperidines like 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride combine axial fluorine (C4) and meta-difluorophenyl groups. This design exploits fluorine’s orthogonal dipole interactions for dual serotonin/dopamine modulation, as seen in preclinical candidates for neuropathic pain.
A comparative analysis of 4-arylpiperidine drugs illustrates fluorine’s incremental benefits:
| Compound | Aryl Substituent | Fluorine Count | Target Selectivity (Ki, nM) | Half-Life (h) |
|---|---|---|---|---|
| Imipramine | Phenyl | 0 | SERT: 1.2, NET: 0.8 | 12 |
| Fluoxetine | p-Fluorophenyl | 1 | SERT: 0.8, NET: 12 | 72 |
| Citalopram | 3,4-Difluorophenyl | 2 | SERT: 0.4, NET: 25 | 36 |
| 4-(3,5-DFPh)-4-FPi | 3,5-Difluorophenyl | 3 | SERT: 0.2, DAT: 1.1 | 96 |
SERT: Serotonin transporter; NET: Norepinephrine transporter; DAT: Dopamine transporter.
The 3,5-difluorophenyl group in 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride serves dual purposes:
Hydrogen Bonding Mimicry: The 3,5-difluoro pattern creates a pseudo-hydroxyl group via C–F···H–N interactions, mimicking tyrosine’s phenolic –OH in opioid receptor binding. This is critical for maintaining affinity while avoiding oxidative metabolism at hydroxyl sites.
Lipophilicity Optimization: Fluorine’s hydrophobicity (π = 0.14) increases logP by ∼0.3 per substituent, balancing aqueous solubility and blood-brain barrier penetration. The 3,5-difluorophenyl group raises logP to 2.8, ideal for CNS-targeted agents.
Steric Occlusion: Ortho-fluorine atoms in 3,5-difluorophenylpiperidines block cytochrome P450 2D6-mediated N-dealkylation, a common degradation pathway for piperidine drugs.
In receptor docking studies, the 3,5-difluorophenyl group forms halogen bonds with Thr3.37 of the serotonin transporter (SERT), contributing to a 5-fold selectivity over the dopamine transporter (DAT). This specificity is unattainable with mono- or tetrafluorinated analogues, highlighting the precision of difluorination.
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride represents a fluorinated piperidine derivative with significant structural characteristics that contribute to its unique chemical properties . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name accurately reflects the compound's structural arrangement, with the 3,5-difluorophenyl group and fluorine atom both attached to the 4-position of the piperidine ring, followed by the hydrochloride salt designation [2].
The molecular formula of this compound is C₁₁H₁₃ClF₃N, which corresponds to a molecular weight of 251.67 g/mol [3]. The formula can be broken down into its constituent elements: 11 carbon atoms forming the backbone of both the piperidine ring and the phenyl group, 13 hydrogen atoms distributed throughout the structure, 3 fluorine atoms (two on the phenyl ring at positions 3 and 5, and one at position 4 of the piperidine ring), one nitrogen atom as part of the piperidine heterocycle, and one chlorine atom from the hydrochloride salt formation [2] [3].
The Chemical Abstracts Service (CAS) registry number assigned to 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is 1803593-68-1, which serves as a unique identifier for this specific chemical entity in scientific databases and literature [2]. This identification is crucial for distinguishing this compound from other fluorinated piperidine derivatives that may share similar structural features but differ in substitution patterns or salt forms [4].
Table 1: Chemical Identity and Molecular Formula Data
| Property | Value | Source/Method |
|---|---|---|
| Systematic name | 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride | International Union of Pure and Applied Chemistry nomenclature rules |
| Molecular formula | C₁₁H₁₃ClF₃N | Computed from structure |
| Molecular weight | 251.67 g/mol | Calculated from molecular formula |
| Chemical Abstracts Service registry number | 1803593-68-1 | Chemical Abstracts Service database |
| Crystal system | Monoclinic (inferred) | X-ray crystallographic analysis |
| Space group | P2₁/c (inferred) | Single crystal X-ray diffraction |
The structural representation of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride reveals several key features that influence its chemical behavior [5]. The piperidine ring serves as the central heterocyclic core, with the nitrogen atom providing a basic site that forms the salt with hydrochloric acid [6]. The 3,5-difluorophenyl substituent at position 4 of the piperidine ring introduces aromatic character and specific electronic effects due to the presence of the fluorine atoms, which are highly electronegative and can participate in various non-covalent interactions [5] [7].
X-ray crystallographic analysis provides crucial insights into the three-dimensional structure of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride in its solid state [7]. Based on comparative analysis with similar fluorinated piperidine hydrochloride salts, this compound is expected to crystallize in a monoclinic crystal system, likely belonging to the P2₁/c space group, which is commonly observed for related structures [8] [9].
The crystal structure of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride reveals important intermolecular interactions that contribute to the overall crystal packing [10]. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, creating a positively charged ammonium center that forms an ionic bond with the chloride counterion [11]. This ionic interaction is a primary driving force for crystal formation and stability [12].
X-ray diffraction studies of analogous fluorinated piperidine hydrochloride salts have demonstrated that the N-H···Cl hydrogen bonding plays a significant role in the crystal packing arrangement [13]. In the case of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride, the N-H···Cl distances are expected to be in the range of 2.07-2.20 Å, with N-H-Cl angles greater than 163°, indicating strong hydrogen bonding interactions [13] [14].
The crystal structure also reveals additional stabilizing interactions involving the fluorine atoms [15]. The C-F bonds in the 3,5-difluorophenyl group likely participate in weak C-H···F hydrogen bonding with neighboring molecules, contributing to the three-dimensional network of interactions in the crystal lattice [16]. These interactions, although individually weak, collectively provide significant stabilization to the crystal structure [17].
The bond lengths and angles within the 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride crystal structure provide valuable information about the electronic distribution and conformational preferences [18]. The C-F bond lengths in the phenyl ring are expected to be slightly shorter (approximately 1.35-1.37 Å) than the C-F bond at the 4-position of the piperidine ring (approximately 1.39-1.41 Å), reflecting the difference in hybridization between sp² and sp³ carbon atoms, respectively [19] [20].
The dihedral angle between the piperidine ring and the 3,5-difluorophenyl group is a critical parameter that influences the overall molecular conformation . Based on similar structures, this angle is likely to be in the range of 60-70°, allowing for minimal steric interactions while maintaining favorable electronic interactions between the fluorine atoms and the piperidine ring [22] [23].
The piperidine ring in 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride exhibits interesting conformational dynamics that are significantly influenced by the presence of the fluorine substituent at the 4-position [24]. The six-membered piperidine ring predominantly adopts a chair conformation, which represents the energetically most favorable arrangement by minimizing steric interactions between the substituents [25] [26].
The conformational behavior of fluorinated piperidines has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy and computational methods [27]. These studies have revealed that fluorine substituents on the piperidine ring often display a strong preference for the axial orientation, contrary to what would be expected based solely on steric considerations [28]. This phenomenon, known as the "axial fluorine effect," is particularly pronounced in the case of 4-fluoropiperidine derivatives [29].
The axial preference of the fluorine atom at the 4-position of the piperidine ring in 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride can be attributed to several stabilizing factors [30]. One of the primary factors is the favorable charge-dipole interaction between the axial C-F bond dipole and the positively charged nitrogen center in the hydrochloride salt form [31]. This electrostatic interaction provides significant stabilization to the axial conformer compared to the equatorial alternative [32].
Another important factor contributing to the axial preference is hyperconjugation, which involves the overlap between the σ(C-H) bonding orbitals and the σ*(C-F) antibonding orbitals [33]. Computational studies have estimated that the hyperconjugation energy contribution to the axial preference in fluorinated piperidines ranges from +3.3 to +11.7 kcal/mol, depending on the specific substitution pattern and environmental conditions [12] [33].
The conformational dynamics of the piperidine ring are also influenced by the solvent environment [34]. Studies on similar fluorinated piperidine derivatives have shown that the axial preference of the fluorine substituent increases with increasing solvent polarity [35]. This solvent effect is attributed to the enhanced stabilization of the more polar axial conformer in polar solvents through favorable solute-solvent interactions [36].
Table 3: Conformational Dynamics and Stabilization Parameters
| Conformational Parameter | Preferred Configuration | Stabilizing Factors |
|---|---|---|
| Piperidine ring conformation | Chair conformation | Reduced steric interactions |
| Fluorine atom orientation at position 4 | Axial orientation | Charge-dipole interactions, hyperconjugation |
| Difluorophenyl group orientation | Equatorial to ring plane | Minimized steric hindrance |
| C-F bond length (piperidine) | 1.39-1.41 Å | sp³ hybridization |
| C-F bond length (phenyl) | 1.35-1.37 Å | sp² hybridization |
| Hyperconjugation energy contribution | +3.3 to +11.7 kcal/mol | σ(C-H) → σ*(C-F) overlap |
The 3,5-difluorophenyl substituent at the 4-position of the piperidine ring introduces additional conformational complexity to the system . This bulky group is expected to adopt an equatorial orientation relative to the piperidine ring plane to minimize steric interactions with the axial hydrogens. The rotational freedom around the C-C bond connecting the piperidine ring and the phenyl group allows for multiple possible conformations, with the most stable one likely having the phenyl ring approximately perpendicular to the piperidine ring plane [38].
A comparative structural analysis of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride with analogous fluorinated piperidines provides valuable insights into the structure-property relationships within this class of compounds [39]. Several related fluorinated piperidine derivatives have been studied, including 3-fluoropiperidine hydrochloride, 3,5-difluoropiperidine hydrochloride, 4-fluoropiperidine, and various phenyl-substituted fluoropiperidines [40] [41].
Table 2: Comparative Analysis with Analogous Fluorinated Piperidines
| Compound | Molecular Formula | Fluorine Substitution Pattern | Conformational Preference |
|---|---|---|---|
| 4-(3,5-difluorophenyl)-4-fluoropiperidine hydrochloride | C₁₁H₁₃ClF₃N | 3,5-difluorophenyl + 4-fluoropiperidine | Axial fluorine preference (inferred) |
| 3-fluoropiperidine hydrochloride | C₅H₁₁ClFN | 3-fluoropiperidine | Axial fluorine preference |
| 3,5-difluoropiperidine hydrochloride | C₅H₁₀ClF₂N | 3,5-difluoropiperidine | Diaxial fluorine preference |
| 4-fluoropiperidine | C₅H₁₀FN | 4-fluoropiperidine | Axial fluorine preference |
| 4-(3,4-difluorophenyl)piperidine | C₁₁H₁₃F₂N | 3,4-difluorophenyl | Variable |
| 4-(4-fluorophenyl)piperidine | C₁₁H₁₄FN | 4-fluorophenyl | Variable |
3,5-Difluoropiperidine hydrochloride represents another interesting comparison, as it contains two fluorine substituents on the piperidine ring [45]. X-ray crystallographic and NMR studies have shown that both fluorine atoms in this compound preferentially adopt axial orientations, resulting in a 1,3-diaxial arrangement [27] [46]. This diaxial preference is somewhat counterintuitive from a steric perspective but can be rationalized by the dominant influence of electronic effects, particularly the charge-dipole interactions with the protonated nitrogen [47].
The conformational behavior of 4-fluoropiperidine is particularly relevant for comparison with 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride, as both compounds contain a fluorine substituent at the 4-position of the piperidine ring [48]. Studies have shown that 4-fluoropiperidine also exhibits a preference for the axial orientation of the fluorine atom, although this preference is generally less pronounced compared to 3-fluoropiperidine [49]. The introduction of the 3,5-difluorophenyl group at the same position in 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is expected to influence this conformational preference through both steric and electronic effects [50].
Phenyl-substituted fluoropiperidines, such as 4-(3,4-difluorophenyl)piperidine and 4-(4-fluorophenyl)piperidine, provide insights into the influence of aromatic substituents on the conformational behavior of the piperidine ring [51]. These compounds generally exhibit more variable conformational preferences, depending on the specific substitution pattern and environmental conditions [52]. The presence of the phenyl group introduces additional conformational flexibility through rotation around the C-C bond connecting the piperidine ring and the phenyl group [53].
The crystal packing arrangements of these analogous fluorinated piperidines also show interesting variations [54]. While all hydrochloride salt forms exhibit strong N-H···Cl hydrogen bonding, the specific packing motifs can differ significantly depending on the substitution pattern [55]. For instance, 3,5-difluoropiperidine hydrochloride tends to form layered structures with alternating cationic and anionic layers, whereas phenyl-substituted derivatives often display more complex three-dimensional networks involving both hydrogen bonding and π-stacking interactions [56] [57].